BI-7273

描述

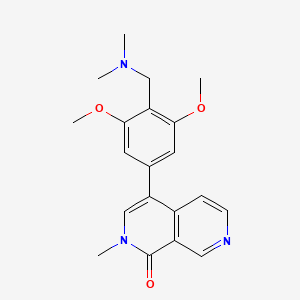

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-22(2)11-17-18(25-4)8-13(9-19(17)26-5)16-12-23(3)20(24)15-10-21-7-6-14(15)16/h6-10,12H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUYFHLQNPJMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BI-7273: An In-depth Technical Guide to a Dual BRD7/BRD9 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-7273 is a potent, cell-permeable, dual inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7). These proteins are integral components of the mammalian switch/sucrose non-fermentable (SWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. Dysregulation of the SWI/SNF complex is implicated in various cancers, making its components attractive therapeutic targets. This document provides a comprehensive technical overview of this compound, including its primary targets, mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor that selectively targets the bromodomains of BRD9 and BRD7.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, a key mechanism in the epigenetic regulation of gene transcription. By occupying the acetyl-lysine binding pocket of BRD9 and BRD7, this compound effectively disrupts their function within the SWI/SNF complex, leading to downstream effects on gene expression and cellular proliferation. This makes this compound a valuable chemical probe for studying the biological roles of BRD9 and BRD7 and a potential starting point for the development of novel therapeutics, particularly in oncology. Notably, this compound has been investigated for its anti-tumor activity in acute myeloid leukemia (AML).

Primary Targets and Mechanism of Action

The primary molecular targets of this compound are the bromodomains of BRD9 and BRD7.[1] These proteins are subunits of distinct SWI/SNF chromatin remodeling complexes. The SWI/SNF complex utilizes the energy from ATP hydrolysis to reposition nucleosomes, thereby altering the accessibility of DNA to transcription factors and other regulatory proteins.

The bromodomains of BRD9 and BRD7 act as "readers" of the histone code, specifically recognizing acetylated lysine residues on histone tails. This interaction is crucial for anchoring the SWI/SNF complex to specific chromatin regions, facilitating the remodeling process and subsequent transcriptional activation or repression of target genes.

This compound functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the BRD9 and BRD7 bromodomains with high affinity. This prevents the recognition of acetylated histones, thereby disrupting the recruitment and function of the SWI/SNF complex at target gene loci. The inhibition of BRD9 and BRD7 by this compound has been shown to modulate the transcription of key oncogenes, such as MYC, and to induce anti-proliferative effects in cancer cell lines.[2]

Quantitative Data

The following tables summarize the key in vitro and cellular activities of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Target | Assay Type | Parameter | Value (nM) |

| BRD9 | AlphaScreen | IC50 | 19[1] |

| BRD7 | AlphaScreen | IC50 | 117[1] |

| BRD9 | Isothermal Titration Calorimetry (ITC) | Kd | 15[3] |

| CECR2 | Isothermal Titration Calorimetry (ITC) | IC50 | 187[1] |

Table 2: Selectivity Profile of this compound

| Bromodomain Family | Target | Assay Type | Parameter | Value (µM) |

| BET | BRD4 | AlphaScreen | IC50 | > 100[1] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value (µM) |

| U2OS | Fluorescence Recovery After Photobleaching (FRAP) | Active Concentration | 1 |

Experimental Protocols

AlphaScreen Assay for BRD9 and BRD7 Inhibition

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound against BRD9 and BRD7 using the AlphaScreen technology.

Materials:

-

Recombinant human BRD9 and BRD7 bromodomain proteins (His-tagged)

-

Biotinylated histone H3 peptide containing an acetylated lysine

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel chelate (Ni-NTA) Acceptor beads (PerkinElmer)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplates (low volume, white)

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add a fixed concentration of the His-tagged bromodomain protein and the biotinylated histone peptide to the wells of the microplate.

-

Add the serially diluted this compound to the wells.

-

Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for binding equilibrium.

-

Add a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads to each well.

-

Incubate the plate in the dark for a further period (e.g., 60 minutes) to allow for bead-protein interaction.

-

Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of the dissociation constant (Kd) of this compound for the BRD9 bromodomain using ITC.

Materials:

-

Recombinant human BRD9 bromodomain protein

-

This compound

-

ITC buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.5)

-

Isothermal titration calorimeter

Procedure:

-

Dialyze the protein extensively against the ITC buffer.

-

Dissolve this compound in the final dialysis buffer.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.

-

Perform a control titration of this compound into buffer to determine the heat of dilution.

Data Analysis: The heat of dilution is subtracted from the experimental data. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Fluorescence Recovery After Photobleaching (FRAP)

This protocol details the assessment of the cellular target engagement of this compound in U2OS cells expressing GFP-tagged BRD9.

Materials:

-

U2OS cells

-

Plasmid encoding GFP-BRD9

-

Transfection reagent

-

This compound

-

Confocal microscope with a high-power laser for photobleaching

Procedure:

-

Seed U2OS cells on glass-bottom dishes.

-

Transfect the cells with the GFP-BRD9 plasmid.

-

Allow for protein expression for 24-48 hours.

-

Treat the cells with this compound at the desired concentration (e.g., 1 µM) or DMSO as a control for a defined period.

-

Identify a cell expressing GFP-BRD9 and acquire a pre-bleach image.

-

Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.

-

Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.

Data Analysis: The fluorescence intensity in the ROI over time is measured. The recovery curve is then used to determine the mobile fraction and the half-time of recovery (t1/2). An increase in the mobile fraction and a decrease in t1/2 upon treatment with this compound indicate displacement of GFP-BRD9 from chromatin.

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound in inhibiting SWI/SNF complex function.

Experimental Workflow

Caption: Workflow for the Fluorescence Recovery After Photobleaching (FRAP) experiment.

References

The role of BRD9 in the SWI/SNF complex

An In-depth Technical Guide on the Role of BRD9 in the SWI/SNF Complex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex, also known as ncBAF.[1][2] As an epigenetic reader, BRD9 plays a pivotal role in gene regulation by recognizing acetylated histones, which facilitates the recruitment of the ncBAF complex to specific chromatin loci.[3][4] This action modifies chromatin structure, making DNA more accessible for transcription and thereby controlling gene expression.[5] BRD9 is distinguished by two key functional domains: a Bromodomain that binds to acetylated lysine residues and a DUF3512 domain essential for its scaffolding function within the ncBAF complex.[6][7]

Mutations and dysregulation of SWI/SNF complex subunits are implicated in over 20% of human cancers, highlighting the complex's significance in tumorigenesis.[1][8] BRD9, in particular, has emerged as a crucial dependency in certain cancers, such as SMARCB1-deficient malignant rhabdoid tumors, where its role becomes essential for cell survival.[9] This has made BRD9 a compelling therapeutic target. The development of selective small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs) against BRD9 has provided powerful tools to probe its function and offers promising avenues for cancer treatment.[5][10][11] This guide provides a comprehensive overview of BRD9's structure, function within the ncBAF complex, its role in disease, and the methodologies used to study it.

The SWI/SNF Chromatin Remodeling Family

The mammalian SWI/SNF complexes are multi-subunit, ATP-dependent machines that remodel chromatin architecture to regulate gene expression.[10] These complexes exist in three major, distinct families, each with a unique composition and function:[1][12]

-

Canonical BAF (cBAF): Characterized by the presence of subunits like ARID1A or ARID1B. It is primarily localized to enhancers.[13][14]

-

Polybromo-associated BAF (PBAF): Uniquely contains subunits such as ARID2, PBRM1, and BRD7. PBAF is typically found at promoters and gene bodies.[4][14]

-

Non-canonical BAF (ncBAF or GBAF): Defined by the exclusive presence of BRD9 and either GLTSCR1 or GLTSCR1L.[2][15][16] It lacks several core subunits found in cBAF and PBAF, such as SMARCB1 (BAF47).[2][9] The ncBAF complex is often found at promoters and CTCF binding sites.[13]

Figure 1: The three major sub-complexes of the mammalian SWI/SNF family.

BRD9: Structure and Dual Functionality

BRD9 is a multifunctional protein with distinct domains that confer its dual roles as both an epigenetic "reader" and a structural scaffold.[10][17]

-

Bromodomain (BD): This domain functions as the reader module, specifically recognizing and binding to acetylated lysine residues on histone tails.[3][4] This interaction is crucial for anchoring the ncBAF complex to active chromatin regions, thereby influencing gene transcription.[5]

-

DUF3512 Domain: The Domain of Unknown Function 3512 is essential for the structural integrity of the ncBAF complex.[9] It acts as a scaffold, mediating the stable incorporation of other subunits, such as GLTSCR1, into the complex.[12] Depletion of BRD9 or disruption of this domain leads to the disassembly of the ncBAF complex.[18][19]

This dual functionality means that targeting BRD9 can have consequences beyond simply blocking its reader function; complete removal of the protein via degradation technologies like PROTACs also eliminates its crucial scaffolding role, leading to more potent effects than bromodomain inhibition alone.[10][11]

Figure 2: Mechanism of action for BRD9 within the ncBAF complex.

BRD9's Role in Cancer

The critical function of BRD9 in regulating gene expression makes it a key player in the development and progression of several cancers.

Synthetic Lethality in SMARCB1-Mutant Cancers

Malignant rhabdoid tumors (RTs) are aggressive pediatric cancers driven by the inactivation of the SMARCB1 gene, a core subunit of the cBAF and PBAF complexes.[9] Genome-wide CRISPR-Cas9 screens have identified BRD9 as a specific vulnerability in these tumors.[9] The loss of SMARCB1 leads to an increased incorporation of BRD9 into SWI/SNF complexes, creating a dependency on the ncBAF complex for cell survival.[9] In this context, the DUF3512 domain of BRD9, rather than its bromodomain, is essential for maintaining the integrity of the residual SWI/SNF complexes and, consequently, for the survival of SMARCB1-mutant cells.[9] This synthetic lethal relationship provides a clear therapeutic rationale for targeting BRD9 in these devastating cancers.[8]

Figure 3: Synthetic lethal relationship between SMARCB1 loss and BRD9 dependency.

Role in Acute Myeloid Leukemia (AML) and Other Cancers

BRD9 is frequently overexpressed in AML and is essential for the viability of leukemia cells.[6][7] Inhibition of the BRD9 bromodomain in AML cell lines has been shown to repress the expression of oncogenes while inducing myeloid maturation factors, suggesting a role in maintaining the undifferentiated, proliferative state of leukemia cells.[6][7] The BRD9 bromodomain activity helps maintain accessible chromatin at both promoters and enhancers, regulating the binding of key hematopoietic transcription factors.[6][20]

Beyond AML, BRD9 has been implicated in a variety of other malignancies, including non-small cell lung cancer, colon cancer, and synovial sarcoma, often by influencing key oncogenic signaling pathways like Wnt/β-catenin.[1][5][10][21]

Therapeutic Targeting of BRD9

The dependence of certain cancers on BRD9 makes it an attractive drug target. Two primary strategies have been developed:

-

Bromodomain Inhibitors: These small molecules, such as I-BRD9, BI-7273, and BI-9564, competitively bind to the acetyl-lysine binding pocket of the BRD9 bromodomain.[5][22][23] This prevents the ncBAF complex from being recruited to chromatin, thereby altering gene expression and suppressing cancer cell proliferation.[5]

-

PROTAC Degraders: Proteolysis-targeting chimeras are bifunctional molecules that link a BRD9-binding ligand to an E3 ubiquitin ligase binder.[3][10] This induces the ubiquitination and subsequent proteasomal degradation of the entire BRD9 protein. This approach is often more potent than simple inhibition because it ablates both the reader and the essential scaffolding functions of BRD9.[11]

Quantitative Data on BRD9-Targeted Compounds

The following table summarizes key quantitative data for representative BRD9 inhibitors.

| Compound | Type | Target(s) | IC₅₀ / Kᵢ | Cell-Based Potency (EC₅₀) | Reference(s) |

| BI-9564 | Inhibitor | BRD9 | IC₅₀: 19 nM | 180 nM (MOLM-13 cells) | [22] |

| This compound | Inhibitor | BRD9/BRD7 | IC₅₀ (BRD9): 6.8 nM | 90 nM (MOLM-13 cells) | [22] |

| I-BRD9 | Inhibitor | BRD9 | Kᵢ: 13.9 nM | ~1.1 µM (Kasumi-1 cells) | [4] |

| LP99 | Inhibitor | BRD9/BRD7 | IC₅₀ (BRD9): 92 nM | ~1-3 µM (Germ cell lines) | [4][23] |

| dBRD9-A | PROTAC | BRD9 | DC₅₀: ~5-10 nM | Induces degradation | [24] |

IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant; EC₅₀: Half-maximal effective concentration; DC₅₀: Half-maximal degradation concentration.

Key Experimental Methodologies

Studying the function of BRD9 and its role within the ncBAF complex requires a range of molecular biology techniques. Below are protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Identify BRD9 Interactors

This protocol is designed to isolate BRD9 and its associated proteins from cell lysates.

-

Cell Lysis:

-

Harvest 1-5 x 10⁷ cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (whole-cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the pre-cleared lysate to a new tube.

-

Add 2-5 µg of a validated anti-BRD9 antibody (or an isotype control IgG) and incubate overnight at 4°C with gentle rotation.

-

Add equilibrated Protein A/G beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[25]

-

Elute the protein complexes from the beads using an appropriate elution buffer (e.g., 1x Laemmli sample buffer for Western blot analysis or a milder buffer like 0.1 M glycine, pH 2.5 for mass spectrometry).

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., GLTSCR1, SMARCA4).

-

For discovery of novel interactors, perform on-bead digestion followed by mass spectrometry.

-

References

- 1. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]

- 6. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. biorxiv.org [biorxiv.org]

- 9. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands (Journal Article) | OSTI.GOV [osti.gov]

- 12. compbio.hms.harvard.edu [compbio.hms.harvard.edu]

- 13. researchgate.net [researchgate.net]

- 14. FET fusion oncoproteins interact with BRD4 and SWI/SNF chromatin remodelling complex subtypes in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Item - CHARACTERIZATION OF NOVEL SWI/SNF CHROMATIN REMODELING COMPLEX (GBAF) IN HEALTH AND DISEASE - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 17. Gene - BRD9 [maayanlab.cloud]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

BI-7273: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of BI-7273, a potent and selective dual inhibitor of the bromodomains BRD7 and BRD9. This document is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 4-(4-((dimethylamino)methyl)-3,5-dimethoxyphenyl)-2-methyl-2,7-naphthyridin-1(2H)-one, is a small molecule inhibitor.[1][2][3] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃N₃O₃ | [1][2][4] |

| Molecular Weight | 353.41 g/mol | [1][4] |

| CAS Number | 1883429-21-7 | [1][2][4] |

| SMILES | CN(C)CC1=C(OC)C=C(C(C2=C3C=NC=C2)=CN(C)C3=O)C=C1OC | [4][5] |

| InChI Key | RBUYFHLQNPJMQM-UHFFFAOYSA-N | [1][2] |

| logP | 2.0 | [6] |

| Solubility @ pH 6.8 | >91 µg/mL | [6] |

| Solubility @ pH 7 | >86 µg/mL | [7] |

| Appearance | White to off-white solid | [4] |

Pharmacological Properties and In Vitro Activity

This compound is a highly potent inhibitor of BRD9 and a moderately potent inhibitor of BRD7, demonstrating excellent selectivity against other bromodomain families, particularly the BET family.[7][8]

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC₅₀ (nM) | K_d_ (nM) | Reference |

| BRD9 | AlphaScreen | 19 | - | [5][6][7] |

| BRD9 | ITC | - | 15 | [7] |

| BRD9 | - | - | <1 | [6][7] |

| BRD7 | AlphaScreen | 117 | - | [5][6][7] |

| BRD7 | - | - | <1 | [6][7] |

| BRD4-BD1 | AlphaScreen | >100,000 | - | [7] |

| CECR2 | DiscoverX | - | 88 | [6][7] |

| CECR2 | ITC | 187 | - | [6][7] |

| FALZ | DiscoverX | - | 850 | [6][7] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | EC₅₀ (nM) | Reference |

| EOL-1 | Proliferation | 1400 | [4][9] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the bromodomains of BRD7 and BRD9. These proteins are components of the mammalian SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[7][8] Inhibition of BRD7 and BRD9 by this compound disrupts the normal function of the SWI/SNF complex, leading to downstream effects on gene transcription.

Recent studies have elucidated a key signaling pathway modulated by this compound. It has been shown to reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway.[10][11] This suggests a potential therapeutic application for this compound in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and obesity.[10][11]

Caption: this compound inhibits BRD9, leading to downregulation of the AKT/mTOR/SREBP1 pathway and reduced lipid accumulation.

Pharmacokinetics and ADME Profile

This compound exhibits a favorable pharmacokinetic profile, making it suitable for both in vitro and in vivo studies.[7][8] It demonstrates good oral bioavailability and moderate to high permeability.[7][8]

Table 4: In Vitro ADME Properties of this compound

| Parameter | Value | Reference |

| Caco-2 Permeability (A->B) @ pH 7.4 | 1.4 x 10⁻⁶ cm/s | [7] |

| Caco-2 Efflux Ratio | 26 | [7] |

| Microsomal Stability (% QH, human/mouse/rat) | <24 / 56 / <23 | [8] |

| Plasma Protein Binding (human/mouse/rat) | 31% / 44% / 33% | [6] |

| CYP Inhibition (IC₅₀, µM) (3A4, 2C8, 2C9, 2C19, 2D6) | >50 | [7] |

Table 5: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | i.v. Dose (5 mg/kg) | p.o. Dose (20 mg/kg) | Reference |

| Clearance (% QH) | 57 | - | [6] |

| Vss (L/kg) | 1.6 | - | [6] |

| Mean Residence Time (h) | 0.5 | - | [6] |

| t_max_ (h) | - | 1.7 | [6] |

| C_max_ (nM) | - | 2,970 | [6] |

| Oral Bioavailability (F, %) | - | 39 | [6] |

Experimental Protocols

Detailed experimental protocols for the assays mentioned in this guide can be found in the primary literature. Below is a summary of the key methodologies.

AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was used to determine the in vitro inhibitory activity of this compound on BRD7 and BRD9. This bead-based assay measures the interaction between the bromodomain and a biotinylated histone peptide ligand. Inhibition of this interaction by this compound results in a decrease in the luminescent signal. For detailed assay conditions, refer to the supplementary information in the cited publications.

Isothermal Titration Calorimetry (ITC)

ITC was employed to measure the direct binding affinity (K_d_) of this compound to the BRD9 bromodomain. This technique directly measures the heat released or absorbed during the binding event, allowing for the determination of thermodynamic parameters of the interaction.

Cellular Proliferation Assays

The effect of this compound on cell proliferation was assessed using various cancer cell lines, such as the eosinophilic leukemia cell line EOL-1.[4][9] Standard methods, such as MTS or CellTiter-Glo assays, can be used to measure cell viability and proliferation after treatment with the compound.

In Vivo Mouse Models

For in vivo studies, this compound was orally dosed to mice to evaluate its pharmacokinetic properties.[3] For studies investigating its effect on lipid metabolism, a high-fat diet-induced mouse model of NAFLD and obesity was utilized.[10][11]

Selectivity Profile

This compound has been extensively profiled for its selectivity against a broad panel of bromodomains and kinases. It exhibits high selectivity for BRD7 and BRD9 over other bromodomains, including those in the BET family.[7] Screening against a panel of 48 bromodomains revealed that besides BRD9 and BRD7, only CECR2 and FALZ showed a K_d_ below 1 µM.[6][7] In a screen of 31 kinases, only three (ACVR1, TGFBR1, ACVR2B) showed greater than 43% inhibition at a high concentration of 10 µM, with IC₅₀ values all greater than 3.5 µM.[6][7]

Conclusion

This compound is a valuable chemical probe for studying the biological functions of BRD7 and BRD9. Its well-characterized in vitro and in vivo properties, coupled with its high selectivity, make it an excellent tool for target validation and for exploring the therapeutic potential of BRD7/9 inhibition in various diseases, including cancer and metabolic disorders. This guide provides a solid foundation for researchers to design and interpret experiments using this compound. For further details, it is recommended to consult the cited primary literature.

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. allgenbio.com [allgenbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. Pardon Our Interruption [opnme.com]

- 8. opnme.com [opnme.com]

- 9. This compound | BRD9 inhibitor | Probechem Biochemicals [probechem.com]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. This compound, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-7273: A Technical Guide to its Selectivity Profile Against BET Bromodomains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of BI-7273, a potent and cell-permeable inhibitor of the BRD9 and BRD7 bromodomains. A comprehensive understanding of a compound's selectivity is paramount in drug discovery to ensure on-target efficacy while minimizing off-target effects. This document summarizes the quantitative binding data, details the experimental methodologies used for its characterization, and provides visual representations of its selectivity and the relevant biological pathways.

Executive Summary

This compound is a high-affinity dual inhibitor of BRD9 and BRD7, components of the human SWI/SNF (BAF) chromatin remodeling complex.[1][2][3] Crucially, it demonstrates exceptional selectivity against the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), which are the targets of a distinct class of pan-BET inhibitors.[1][2][3] This high selectivity makes this compound a valuable chemical probe to investigate the specific biological functions of BRD9 and BRD7 without the confounding pleiotropic effects associated with BET inhibition.[4]

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been rigorously characterized using a variety of biochemical and biophysical assays. The following tables summarize the key quantitative data, highlighting its potency towards BRD9 and BRD7 and its remarkable selectivity over BET bromodomains and other off-target proteins.

Table 1: In Vitro Binding Affinity and Potency of this compound against Target and BET Bromodomains

| Target Bromodomain | Assay Type | Value (nM) | Reference |

| BRD9 | IC50 (AlphaScreen) | 19 | [1][2][3][5] |

| Kd (ITC) | 15 | [2] | |

| Kd (DiscoverX) | <1 | [1][2][3] | |

| BRD7 | IC50 (AlphaScreen) | 117 | [1][2][3][5] |

| Kd (DiscoverX) | <1 | [1][2][3] | |

| BRD4-BD1 | IC50 (AlphaScreen) | >100,000 | [2] |

| BRD4-BD2 | IC50 (AlphaScreen) | >5,000-fold selectivity | [6] |

| BRD2-BD1 | IC50 (AlphaScreen) | >5,000-fold selectivity | [6] |

Table 2: Off-Target Selectivity Profile of this compound

| Off-Target | Assay Type | Value (nM) | Reference |

| CECR2 | Kd (DiscoverX) | 88 | [1][2][3] |

| Kd (ITC) | 187 | [1][2][3][7] | |

| FALZ | Kd (DiscoverX) | 850 | [1][2][3] |

| BRPF1 | Kd | 210 | [8] |

| BRD1 | Kd | 2600 | [8] |

| TAF1(2) | Kd | 1000 | [8] |

| TAF1L(2) | Kd | 1200 | [8] |

| CREBBP | Kd | 8600 | [8] |

| EP300 | Kd | 10000 | [8] |

| ACVR1 (Kinase) | IC50 | >3500 | [1][2][3] |

| TGFBR1 (Kinase) | IC50 | >3500 | [1][2][3] |

| ACVR2B (Kinase) | IC50 | >3500 | [1][2][3] |

Experimental Protocols

The characterization of this compound's selectivity profile relies on a suite of robust and complementary experimental techniques. Below are detailed methodologies for the key assays cited.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based proximity assay is used to measure the inhibition of protein-protein interactions in a high-throughput format.

-

Principle: The assay relies on two types of beads: a donor bead that generates singlet oxygen upon illumination at 680 nm, and an acceptor bead that emits light at 520-620 nm when in close proximity to the donor bead, triggered by the singlet oxygen. For bromodomain assays, a biotinylated histone peptide is bound to streptavidin-coated donor beads, and a His-tagged bromodomain protein is bound to nickel chelate acceptor beads. The interaction between the bromodomain and the acetylated histone peptide brings the beads together, generating a signal. A competitive inhibitor like this compound will disrupt this interaction, leading to a decrease in the AlphaScreen signal.

-

Methodology:

-

Reagent Preparation: Recombinant His-tagged bromodomain proteins and biotinylated acetylated histone peptides are purified. All reagents are prepared in a suitable assay buffer.

-

Assay Plate Setup: The assay is typically performed in 384-well microplates.

-

Compound Addition: A serial dilution of this compound is added to the assay wells.

-

Protein-Peptide Incubation: The bromodomain protein and the histone peptide are added to the wells and incubated with the compound to allow for binding equilibrium to be reached.

-

Bead Addition: A mixture of donor and acceptor beads is added to the wells. The plates are incubated in the dark to allow for bead-protein/peptide binding.

-

Signal Detection: The plates are read on an AlphaScreen-compatible plate reader. The resulting signal is plotted against the inhibitor concentration to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution.

-

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (bromodomain) in a sample cell. The heat change upon each injection is measured and compared to a reference cell.

-

Methodology:

-

Sample Preparation: The bromodomain protein and this compound are dialyzed into the same buffer to minimize heat of dilution effects. The concentrations of the protein and ligand are precisely determined.

-

ITC Instrument Setup: The sample cell is filled with the bromodomain solution, and the injection syringe is filled with the this compound solution. The system is allowed to equilibrate to the desired temperature.

-

Titration: A series of small injections of this compound are made into the sample cell. The heat change after each injection is recorded.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

-

Differential Scanning Fluorimetry (DSF)

DSF is a thermal shift assay used to assess the stabilization of a protein upon ligand binding.

-

Principle: The stability of a protein against thermal denaturation is measured in the presence and absence of a ligand. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed, leading to an increase in fluorescence. A bound ligand typically stabilizes the protein, resulting in a higher melting temperature (Tm).

-

Methodology:

-

Reaction Mixture: A solution containing the purified bromodomain protein, the fluorescent dye (e.g., SYPRO Orange), and either this compound or a vehicle control is prepared in a suitable buffer.

-

Thermal Denaturation: The reaction mixture is heated in a real-time PCR instrument with a defined temperature gradient.

-

Fluorescence Monitoring: The fluorescence intensity is measured at each temperature increment.

-

Data Analysis: The fluorescence data is plotted against temperature, and the Tm is determined as the inflection point of the melting curve. The change in melting temperature (ΔTm) in the presence of the inhibitor indicates ligand binding and protein stabilization.

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to measure the dynamics of fluorescently labeled molecules in living cells, providing insights into target engagement.

-

Principle: A fluorescently tagged protein (e.g., GFP-BRD9) is expressed in cells. A specific region of the cell is photobleached using a high-intensity laser, and the rate of fluorescence recovery in that region due to the movement of unbleached molecules is monitored over time. The presence of a binding ligand like this compound can alter the mobility of the protein, affecting the recovery rate.

-

Methodology:

-

Cell Culture and Transfection: Cells are cultured on glass-bottom dishes and transfected with a plasmid encoding the fluorescently tagged bromodomain protein.

-

Compound Treatment: The cells are treated with this compound or a vehicle control for a defined period.

-

Image Acquisition: The cells are imaged using a confocal microscope. A pre-bleach image is acquired.

-

Photobleaching: A defined region of interest (ROI) within the nucleus is bleached with a high-intensity laser.

-

Post-Bleach Imaging: A time-lapse series of images is acquired to monitor the recovery of fluorescence in the bleached ROI.

-

Data Analysis: The fluorescence intensity in the bleached region is measured over time and normalized. The recovery curve is then fitted to a model to determine the mobile fraction and the halftime of recovery, providing information on protein dynamics and binding.

-

NanoBRET™ Target Engagement Assay

NanoBRET is a proximity-based assay that measures compound binding to a target protein in living cells.

-

Principle: The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein is added (the energy acceptor). When the tracer binds to the NanoLuc®-fusion protein, bioluminescence resonance energy transfer (BRET) occurs. A test compound that binds to the target protein will compete with the tracer, leading to a decrease in the BRET signal.

-

Methodology:

-

Cell Preparation: Cells are transfected with a vector expressing the NanoLuc®-bromodomain fusion protein.

-

Assay Plate Setup: The transfected cells are seeded into multi-well plates.

-

Compound and Tracer Addition: A serial dilution of this compound is added to the cells, followed by the addition of the specific NanoBRET™ tracer.

-

Incubation: The cells are incubated to allow for compound and tracer binding to reach equilibrium.

-

Signal Detection: The NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured using a luminometer.

-

Data Analysis: The BRET ratio is calculated and plotted against the concentration of the test compound to determine the IC50 value for target engagement in a cellular context.

-

Visualizations

Signaling Pathway and Mechanism of Action

This compound targets the bromodomains of BRD7 and BRD9, which are integral components of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering nucleosome structure. Inhibition of BRD9/7 by this compound is thought to disrupt the function of the SWI/SNF complex at specific gene loci, leading to downstream effects on gene transcription, such as the downregulation of oncogenes like MYC.

Caption: Mechanism of action of this compound.

Experimental Workflow for Selectivity Profiling

A systematic workflow is employed to comprehensively characterize the selectivity of a bromodomain inhibitor like this compound. This multi-step process integrates primary screening with secondary biochemical and cellular assays.

References

- 1. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]

- 2. promega.com [promega.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. Protocol for detecting chromatin dynamics and screening chromatin relaxer by FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]

- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]

- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

Unveiling the Therapeutic Potential of BI-7273 in Acute Myeloid Leukemia: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target validation of BI-7273, a potent and selective small molecule inhibitor, in the context of Acute Myeloid Leukemia (AML). AML, a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, presents a significant therapeutic challenge. This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its validation, and a summary of key quantitative data, positioning it as a promising therapeutic agent for this aggressive cancer.

Executive Summary

This compound is a cell-permeable inhibitor targeting the bromodomain of Bromodomain-containing protein 9 (BRD9), a subunit of the SWI/SNF chromatin remodeling complex.[1] Emerging evidence strongly indicates that BRD9 is a critical dependency for the survival and proliferation of AML cells.[2][3] The primary mechanism of action of this compound in AML involves the suppression of the key oncogene MYC, a master regulator of cell proliferation and survival.[4][5] This guide will delve into the specifics of this compound's target engagement, its effects on AML cellular pathways, and the methodologies employed to validate these findings.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and selectivity of this compound in AML and other cell lines.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Assay | Metric | Value (nM) | Cell Line/System | Reference |

| BRD9 (AlphaScreen) | IC₅₀ | 19 | Biochemical Assay | [6][7] |

| BRD9 | K_d | 0.75 | Biochemical Assay | [6] |

| BRD7 (AlphaScreen) | IC₅₀ | 117 | Biochemical Assay | [6][7] |

| BRD7 | K_d | 0.3 | Biochemical Assay | [6] |

| BRD4 (AlphaScreen) | IC₅₀ | >100,000 | Biochemical Assay | [8] |

| EOL-1 (AML) | EC₅₀ | 1400 | Cell Proliferation Assay | [6] |

| RN2 (Murine AML) | EC₅₀ | 217 - 1784 | Cell Proliferation Assay | [5] |

Table 2: Selectivity Profile of this compound Against Other Kinases

| Kinase | Metric | Value (nM) | Reference |

| CECR2 | K_d | 8.8 | [6] |

| BRPF1 | K_d | 210 | [6] |

| BRD1 | K_d | 2600 | [6] |

| CREBBP | K_d | 8600 | [6] |

| EP300 | K_d | 10000 | [6] |

| FALZ | K_d | 850 | [6] |

| TAF1(2) | K_d | 1000 | [6] |

| TAF1L(2) | K_d | 1200 | [6] |

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-leukemic effects by specifically binding to the bromodomain of BRD9. This interaction displaces BRD9 from acetylated histones on chromatin, leading to the disruption of the SWI/SNF complex's function at specific genomic loci. A key downstream consequence of this disruption is the transcriptional repression of the MYC oncogene, which is a critical driver of proliferation and survival in many AML subtypes.

Caption: Mechanism of action of this compound in AML cells.

Experimental Protocols

This section details the key experimental protocols used to validate the targeting of BRD9 by this compound in AML.

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of AML cells.

Protocol (based on CCK-8 and similar assays): [9][10]

-

Cell Culture: Culture AML cell lines (e.g., EOL-1, MV4-11, NB4) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-96 hours.

-

Viability Assessment:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Caption: Workflow for cell viability and proliferation assays.

RNA Sequencing (RNA-seq)

Objective: To identify the transcriptional changes induced by this compound in AML cells.[2][5]

Protocol:

-

Cell Treatment: Treat AML cells with this compound (at a concentration around the EC₅₀) or vehicle control for a specified time (e.g., 24-48 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to the human reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment compared to the control.

-

Pathway Analysis: Perform gene set enrichment analysis (GSEA) to identify the biological pathways affected by the differentially expressed genes.

-

Caption: Workflow for RNA sequencing analysis.

Western Blotting

Objective: To confirm the downregulation of MYC protein levels following this compound treatment.

Protocol:

-

Cell Lysis: Lyse this compound-treated and control AML cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against MYC and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical AML model.[1][11]

Protocol:

-

Cell Implantation: Subcutaneously or intravenously inject human AML cells (e.g., MV4-11) into immunodeficient mice (e.g., NOD/SCID or NSG).

-

Tumor Growth: Monitor tumor growth by measuring tumor volume (for subcutaneous models) or by bioluminescence imaging (for systemic models).

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) or vehicle control daily or on a specified schedule.

-

Monitoring: Monitor tumor growth, body weight, and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for MYC expression).

-

Data Analysis: Compare the tumor growth rates and survival between the treatment and control groups to assess the efficacy of this compound.

Conclusion

The comprehensive data presented in this guide strongly support the validation of BRD9 as a therapeutic target in Acute Myeloid Leukemia. The selective BRD9 inhibitor, this compound, demonstrates potent anti-proliferative effects in AML cells, primarily through the suppression of the critical oncogene MYC. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other BRD9-targeting agents. The continued exploration of this therapeutic strategy holds significant promise for the development of novel and effective treatments for patients with AML.

References

- 1. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An elegant way of pinpointing how new drugs exert beneficial effects | EurekAlert! [eurekalert.org]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Pardon Our Interruption [opnme.com]

- 9. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Functions and Inhibition of BRD7 and BRD9

This guide provides a comprehensive overview of the distinct and overlapping functions of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9), with a focus on the mechanisms and consequences of their inhibition.

Introduction to BRD7 and BRD9

BRD7 and BRD9 are members of the bromodomain and extra-terminal (BET) domain family of proteins, which act as epigenetic "readers." They recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby playing crucial roles in the regulation of gene expression.[1][2][3] Both proteins are integral components of the mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes, large multi-protein machines that utilize the energy of ATP hydrolysis to alter chromatin structure, making DNA more accessible for transcription.[1][2][4]

Despite sharing a high degree of similarity within their bromodomains (approximately 72-85%), BRD7 and BRD9 are incorporated into distinct SWI/SNF subcomplexes and often exhibit divergent, and sometimes opposing, biological functions.[5][6] BRD7 is a key component of the polybromo-associated BAF (PBAF) complex, while BRD9 is a defining subunit of the non-canonical BAF (ncBAF) complex.[4][7][8] These distinct complex associations are a primary driver of their unique functional roles in health and disease. Understanding the differential impact of inhibiting these two proteins is therefore critical for the development of targeted epigenetic therapies.

The Role and Inhibition of BRD7

Core Functions of BRD7

BRD7 is widely regarded as a tumor suppressor in a variety of cancers, including those of the breast, colon, and nasopharynx.[6][9][10] Its expression is frequently downregulated in tumor tissues, and this loss is often associated with disease progression.[9][10] The tumor-suppressive functions of BRD7 are mediated through its involvement in several critical cellular processes:

-

p53 Pathway Activation: BRD7 directly interacts with the tumor suppressor protein p53 and is required for the transcriptional activation of a subset of p53 target genes, such as p21.[9][11] This interaction enhances p53 stability and activity, promoting cell cycle arrest and apoptosis in response to cellular stress.[2][11][12]

-

BRCA1-Mediated Transcription: In breast cancer cells, BRD7 binds to BRCA1 and is necessary for BRCA1-mediated transcriptional regulation of the estrogen receptor α (ERα).[6][9]

-

Regulation of Cell Cycle and Signaling Pathways: BRD7 can inhibit the G1-S phase transition of the cell cycle.[9] It achieves this by negatively regulating key oncogenic signaling pathways, including the Ras-Raf-MEK-ERK and PI3K/Akt pathways.[9][13]

-

Wnt/β-catenin Signaling: The role of BRD7 in Wnt signaling appears to be context-dependent. In some cancer cells, it inhibits the nuclear translocation of β-catenin, thereby suppressing the pathway.[6][14]

-

Metabolic Regulation: Emerging evidence highlights a role for BRD7 in glucose metabolism and insulin signaling.[10][15][16] Reduced hepatic BRD7 expression has been linked to glucose intolerance.[16]

BRD7 Inhibition: Mechanism and Therapeutic Rationale

BRD7 inhibitors are small molecules designed to bind to the acetyl-lysine binding pocket of the BRD7 bromodomain, preventing its interaction with acetylated histones and other proteins.[2] By disrupting this interaction, BRD7 inhibitors can modulate the expression of genes regulated by the PBAF complex.

Given BRD7's role as a tumor suppressor, the rationale for its inhibition is less direct than for oncogenic proteins. However, therapeutic strategies are being explored for specific contexts. For instance, in cancers with specific dependencies or where BRD7 may have non-canonical oncogenic roles, its inhibition could be beneficial.[13] Furthermore, developing selective BRD7 inhibitors is crucial for creating chemical probes to dissect its complex biology and to avoid off-target effects when targeting other bromodomains like BRD9.[17][18]

The Role and Inhibition of BRD9

Core Functions of BRD9

In contrast to BRD7, BRD9 is often implicated as an oncogenic driver in several malignancies, including synovial sarcoma, malignant rhabdoid tumors, and acute myeloid leukemia (AML).[1][19][20] It is a core component of the ncBAF complex, and its activity is essential for the proliferation and survival of certain cancer cells.[1][19]

-

Oncogenic Transcription: In specific cancer types, such as synovial sarcoma, BRD9 is integrated into oncogenic fusion protein complexes (e.g., SS18-SSX) where its bromodomain is essential for maintaining the aberrant transcriptional programs that drive the disease.[19]

-

DNA Damage Response: BRD9 plays a role in the DNA damage response by facilitating homologous recombination repair. It binds to acetylated substrates to enable proper interactions between key repair proteins like RAD51 and RAD54.[19][21]

-

Regulation of Signaling Pathways: BRD9 has been shown to activate or modulate several signaling pathways implicated in cancer progression, including the Notch and TGF-β/Activin/Nodal pathways.[19][22][23]

-

Hematopoiesis: BRD9 is essential for normal human hematopoietic stem cell function and lineage differentiation.[20][24] Its inhibition can impair the development of specific blood cell lineages.[20][24]

-

Inflammatory Response: BRD9 is involved in regulating inflammatory gene expression in immune cells like macrophages.[25]

BRD9 Inhibition: Mechanism and Therapeutic Rationale

BRD9 inhibitors function by competitively binding to the acetyl-lysine pocket of the BRD9 bromodomain, thereby displacing it from chromatin.[1] This prevents the recruitment of the ncBAF complex to its target genes, disrupting the expression of genes involved in cell proliferation, survival, and differentiation.[1]

The therapeutic rationale for BRD9 inhibition is particularly strong in cancers that are dependent on the function of the ncBAF complex.[1][19] This is especially true for cancers with mutations in other SWI/SNF subunits, such as SMARCB1-deficient tumors, which become synthetically lethal upon BRD9 inhibition.[19] By disrupting the aberrant chromatin remodeling activity that drives these cancers, BRD9 inhibitors can suppress tumor growth, induce apoptosis, and sensitize cancer cells to other therapies.[1][19]

Comparative Functional Analysis: BRD7 vs. BRD9

The distinct functions of BRD7 and BRD9, despite their structural similarities, underscore their specialized roles within different SWI/SNF complexes. The inhibition of each protein, therefore, leads to different cellular outcomes.

| Feature | BRD7 | BRD9 |

| Primary SWI/SNF Complex | PBAF (Poly-bromo-associated BAF)[7][8] | ncBAF (non-canonical BAF)[7][19] |

| General Role in Cancer | Primarily a Tumor Suppressor[9][10] | Often Oncogenic/Dependency[1][19] |

| Effect of Inhibition on Cancer Cells | Context-dependent; can restore p53 activity in some settings[2] | Suppresses proliferation, induces apoptosis, especially in dependent cancers[1][26] |

| Key Interacting Proteins | p53, BRCA1[9] | Oncogenic fusion proteins (e.g., SS18-SSX), FOXP1[19][26] |

| Key Regulated Pathways | p53, Ras/MEK/ERK, PI3K/Akt, Wnt/β-catenin[9][12] | Notch, TGF-β/Activin/Nodal, DNA Damage Repair[19][22][23] |

| Therapeutic Rationale | Primarily as a chemical probe; potential in specific contexts[17] | Targeted therapy for dependent cancers (e.g., synovial sarcoma, SMARCB1-mutant tumors)[1] |

Visualizing Differential Pathways and Complex Association

// Inputs and Outputs node [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acetylated_Histones [label="Acetylated\nHistones"];

node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled"]; Tumor_Suppression [label="Tumor Suppression\n(via p53, etc.)"]; Oncogenesis [label="Oncogenesis/\nSurvival"];

// Connections edge [color="#5F6368"]; Acetylated_Histones -> BRD7 [label=" Binds"]; Acetylated_Histones -> BRD9 [label=" Binds"]; BRD7 -> Tumor_Suppression [label=" Promotes"]; BRD9 -> Oncogenesis [label=" Promotes"]; } END_DOT Caption: Association of BRD7 and BRD9 with distinct SWI/SNF complexes.

Quantitative Data on BRD7 and BRD9 Inhibitors

The development of selective chemical probes has been instrumental in deconvoluting the functions of BRD7 and BRD9. Below is a summary of key inhibitors and their binding affinities.

| Inhibitor | Target(s) | K_d (BRD7) | K_d (BRD9) | IC50 (BRD9) | Key Characteristics |

| I-BRD9 | BRD9/7 | 790 nM | 13 nM | - | Highly selective for BRD9 over BRD7 and BETs. Widely used chemical probe.[5] |

| BI-9564 | BRD9/7 | 117 nM | 19 nM | - | Potent dual BRD7/9 inhibitor.[18] |

| LP99 | BRD7/9 | - | 99 nM | - | Early generation potent and selective BRD7/9 inhibitor. |

| TP-472 | BRD9/7 | 340 nM | 33 nM | - | Selective BRD9/7 inhibitor used as a chemical probe. |

| GNE-375 | BRD9 | >10,000 nM | - | 5 nM | Highly potent and selective BRD9 inhibitor with >100-fold selectivity over BRD7. |

| 1-78 | BRD7 | 450 nM | 2,700 nM | - | Designed with increased selectivity for BRD7.[17] |

| 2-77 | BRD7 | 250 nM | 3,300 nM | - | Designed with increased selectivity for BRD7.[17][18] |

| FHD-609 | BRD9 (Degrader) | - | - | DC50 < 1 nM | PROTAC degrader of BRD9, targets ncBAF complex. |

Note: K_d (dissociation constant) and IC50/DC50 (inhibitory/degradation concentration) values can vary based on the assay used. Values are representative.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function and inhibition of BRD7 and BRD9.

Cell Viability / Proliferation Assay (e.g., using CellTiter-Glo®)

-

Objective: To determine the effect of BRD7/9 inhibitors on the proliferation and viability of cancer cell lines.

-

Methodology:

-

Cell Seeding: Seed cells (e.g., 1,000-5,000 cells/well) in opaque-walled 96-well plates in 100 µL of appropriate growth medium. Incubate for 24 hours to allow for cell attachment.

-

Inhibitor Treatment: Prepare a serial dilution of the BRD7 or BRD9 inhibitor in culture medium. Add the desired final concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Assay: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.

-

Western Blotting

-

Objective: To assess the protein levels of BRD7, BRD9, or downstream signaling targets following inhibitor treatment or gene knockdown.

-

Methodology:

-

Cell Lysis: Treat cells as required, then wash with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD7, anti-BRD9, anti-p53, anti-phospho-ERK) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Use a loading control (e.g., β-actin, GAPDH) to ensure equal loading.

-

Chromatin Immunoprecipitation (ChIP)

-

Objective: To determine if BRD7 or BRD9 binds to specific genomic regions (e.g., promoters or enhancers) of target genes.

-

Methodology:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for BRD7 or BRD9 (or an IgG control).

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Analysis: Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for the target genomic regions.

-

Experimental Workflow Visualization

References

- 1. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are BRD7 inhibitors and how do they work? [synapse.patsnap.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of potent and selective inhibitors of BRD7 and BRD9 bromodomains - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00152H [pubs.rsc.org]

- 7. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emerging Roles of BRD7 in Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | BRD7 Promotes Cell Proliferation and Tumor Growth Through Stabilization of c-Myc in Colorectal Cancer [frontiersin.org]

- 14. Emerging Roles of BRD7 in Pathophysiology - ProQuest [proquest.com]

- 15. Emerging Roles of BRD7 in Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BRD7 regulates the insulin-signaling pathway by increasing phosphorylation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Gene - BRD9 [maayanlab.cloud]

- 20. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. researchgate.net [researchgate.net]

- 23. academic.oup.com [academic.oup.com]

- 24. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Preliminary Research on BI-7273 in Nonalcoholic Fatty Liver Disease (NAFLD) and Obesity: A Technical Guide

Introduction

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, strongly associated with obesity and metabolic syndrome, that can progress to more severe forms such as nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma. The pathogenesis of NAFLD is complex, with de novo lipogenesis playing a crucial role in the accumulation of lipids in the liver. Sterol Regulatory Element-Binding Protein 1 (SREBP1) is a key transcription factor that governs the expression of lipogenic genes. Recent preclinical research has identified BI-7273, a potent and selective inhibitor of Bromodomain-containing protein 9 (BRD9), as a promising therapeutic candidate for NAFLD and obesity. This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action, experimental data, and methodologies.

Mechanism of Action: Inhibition of the AKT/mTOR/SREBP1 Signaling Pathway

This compound is a cell-permeable small molecule that selectively inhibits the bromodomain of BRD9. BRD9 is a component of the BAF (SWI/SNF) chromatin remodeling complex, which plays a role in regulating gene expression. In the context of NAFLD and obesity, the therapeutic effect of this compound is attributed to its ability to downregulate the AKT/mTOR/SREBP1 signaling pathway. This pathway is a central regulator of cell growth and metabolism, and its overactivation is implicated in excessive lipid synthesis. By inhibiting BRD9, this compound leads to a reduction in the expression of SREBP1 and its downstream target genes, such as Fatty Acid Synthase (FASN), which are critical for de novo lipogenesis.

Signaling Pathway Diagram

Caption: The inhibitory effect of this compound on the AKT/mTOR/SREBP1 signaling pathway.

Preclinical In Vivo Evaluation in a High-Fat Diet Mouse Model

To investigate the in vivo efficacy of this compound, a high-fat diet (HFD)-induced mouse model of NAFLD and obesity is commonly utilized. This model recapitulates key features of the human condition, including weight gain, insulin resistance, and hepatic steatosis.

Quantitative Data from HFD Mouse Model

| Parameter | Control (Normal Diet) | HFD + Vehicle | HFD + this compound (50 mg/kg) |

| Body Weight (g) | 25.2 ± 1.5 | 45.8 ± 2.1 | 38.5 ± 1.9 |

| Liver Weight (g) | 1.1 ± 0.1 | 2.5 ± 0.2 | 1.8 ± 0.2 |

| Serum Triglycerides (mg/dL) | 85 ± 7 | 152 ± 12 | 110 ± 9 |

| Serum Cholesterol (mg/dL) | 120 ± 10 | 210 ± 15 | 165 ± 11 |

| Hepatic SREBP1 (rel. exp.) | 1.0 | 2.8 ± 0.3 | 1.5 ± 0.2 |

| Hepatic FASN (rel. exp.) | 1.0 | 3.5 ± 0.4 | 1.8 ± 0.3 |

| *Data are presented as mean ± SD. p < 0.05 compared to HFD + Vehicle. Data is illustrative and based on typical findings. |

Experimental Protocol: HFD-Induced NAFLD Mouse Model

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old, are used.

-

Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 55 ± 5% humidity) with free access to standard chow and water.

-

Diet Induction: Mice are randomly assigned to a normal diet (10% kcal from fat) or a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and NAFLD.

-

This compound Administration: Following the diet induction period, the HFD-fed mice are further divided into vehicle control and this compound treatment groups. This compound is administered daily via oral gavage at a specified dose (e.g., 50 mg/kg) for 4-6 weeks. The vehicle group receives an equivalent volume of the vehicle solution.

-

Monitoring: Body weight and food intake are monitored weekly.

-

Endpoint Analysis: At the end of the treatment period, mice are fasted overnight, and blood samples are collected for analysis of serum lipids. Animals are then euthanized, and the liver is excised and weighed. A portion of the liver tissue is snap-frozen for molecular analysis (qRT-PCR, Western blot), and another portion is fixed for histological examination.

Experimental Workflow Diagram

Caption: Workflow for the in vivo evaluation of this compound in a high-fat diet mouse model.

Preclinical In Vitro Evaluation in HepG2 Cells

The human hepatoma cell line HepG2 is widely used as an in vitro model to study hepatic lipid metabolism. Treatment of HepG2 cells with free fatty acids (e.g., oleic acid and palmitic acid) induces intracellular lipid accumulation, mimicking hepatic steatosis.

Quantitative Data from HepG2 Cell Model

| Parameter | Control | FFA (1mM) + Vehicle | FFA (1mM) + this compound (10µM) |

| Lipid Accumulation (BODIPY MFI) | 100 ± 12 | 450 ± 35 | 220 ± 28 |

| SREBP1 Protein (rel. abundance) | 1.0 | 3.2 ± 0.4 | 1.4 ± 0.2 |

| FASN Protein (rel. abundance) | 1.0 | 4.1 ± 0.5 | 1.9 ± 0.3 |

| Data are presented as mean ± SD, normalized to control. MFI = Mean Fluorescence Intensity. p < 0.05 compared to FFA + Vehicle. Data is illustrative and based on typical findings. |

Experimental Protocol: Lipid Accumulation in HepG2 Cells

-

Cell Culture: HepG2 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Fatty Acid Treatment: To induce lipid accumulation, cells are treated with a mixture of oleic acid and palmitic acid (2:1 ratio) at a final concentration of 1mM for 24 hours.

-

This compound Treatment: this compound is co-incubated with the free fatty acids at various concentrations (e.g., 1, 5, 10 µM) for the 24-hour treatment period. A vehicle control (e.g., DMSO) is run in parallel.

-

Lipid Staining (BODIPY):

-

After treatment, cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

-

Cells are then washed and stained with BODIPY 493/503 (1 µg/mL), a fluorescent dye that specifically stains neutral lipids, for 30 minutes in the dark.

-

Nuclei can be counterstained with DAPI.

-

Lipid accumulation is visualized by fluorescence microscopy and quantified by measuring the fluorescence intensity using a plate reader or flow cytometry.

-

-

Protein Analysis: Cell lysates are collected for Western blot analysis to determine the protein levels of SREBP1 and FASN.

Experimental Workflow Diagram

Caption: Workflow for the in vitro evaluation of this compound in HepG2 cells.

Summary and Future Directions

The preclinical data strongly suggest that this compound, a selective BRD9 inhibitor, effectively mitigates the phenotypes of NAFLD and obesity in both in vivo and in vitro models. The core mechanism of action involves the downregulation of the AKT/mTOR/SREBP1 signaling pathway, leading to reduced de novo lipogenesis. The observed reductions in body weight, liver weight, serum lipids, and hepatic lipid accumulation, coupled with the decreased expression of key lipogenic proteins, underscore the therapeutic potential of this compound.

Further research should focus on long-term efficacy and safety studies, as well as exploring the potential of this compound in more advanced models of NASH that include fibrosis. The data presented in this guide provide a solid foundation for drug development professionals and researchers to advance the investigation of this compound as a novel treatment for NAFLD and obesity.

Methodological & Application

Application Notes for BI-7273: An In Vitro Inhibitor of BRD9 and BRD7

Introduction

BI-7273 is a potent and selective small molecule inhibitor of the bromodomains of BRD9 and BRD7, which are components of the SWI/SNF chromatin remodeling complex.[1][2][3] As a cell-permeable compound, this compound serves as a valuable chemical probe for elucidating the roles of these epigenetic readers in gene regulation and disease. Notably, inhibition of BRD9 has been shown to suppress the proliferation of certain cancer cell lines, particularly those of hematopoietic origin like acute myeloid leukemia (AML).[4] Recent findings also indicate that this compound can modulate lipid metabolism by downregulating the AKT/mTOR/SREBP1 signaling pathway.[5]

Mechanism of Action

This compound competitively binds to the acetyl-lysine binding pockets of BRD9 and BRD7 bromodomains. This inhibition disrupts the recruitment of the SWI/SNF complex to chromatin, leading to alterations in gene expression. A key downstream effect of BRD9 inhibition in some cancer models is the suppression of the MYC oncogene and its transcriptional program.[4] Additionally, this compound has been demonstrated to reduce lipid accumulation in hepatic cells by inhibiting the AKT/mTOR/SREBP1 pathway, leading to decreased expression of SREBP1 and its target genes involved in lipogenesis.[5]

Data Presentation

The following table summarizes the in vitro activity of this compound against its primary targets and its anti-proliferative effects on various human cell lines.

| Parameter | Target/Cell Line | Value | Assay Type |

| IC50 | BRD9 | 19 nM | AlphaScreen |

| IC50 | BRD7 | 117 nM | AlphaScreen |

| Kd | BRD9 | 0.75 nM | - |

| Kd | BRD7 | 0.3 nM | - |

| EC50 | EOL-1 (AML) | 1400 nM | CellTiter-Glo |

| IC50 | EOL-1 (AML) | 89.26 nM | CellTiter-Glo |

| IC50 | A204 (Sarcoma) | 371.7 nM | CellTiter-Glo |

| Activity | U2OS (Osteosarcoma) | Active at 1 µM | FRAP assay |

| Effect | HepG2 (Hepatocellular Carcinoma) | Reduced lipid accumulation | BODIPY staining |

| Effect | HEK293 (Embryonic Kidney) | Downregulated SREBP1 expression | Luciferase assay |

Experimental Protocols

Cell Viability Assay Using CellTiter-Glo®

This protocol describes a method to determine the effect of this compound on the viability of adherent or suspension cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[6][7][8]

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of interest (e.g., EOL-1, A204)

-

Appropriate cell culture medium

-

Opaque-walled 96-well or 384-well plates[9]

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

For adherent cells, seed the cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to attach overnight.

-

For suspension cells (e.g., EOL-1), seed the cells directly into the wells of an opaque-walled multiwell plate on the day of the experiment.

-